molecular formula C17H22N4O3 B7110281 N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide

N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide

Cat. No.: B7110281
M. Wt: 330.4 g/mol
InChI Key: NOIFQDYLCZWHFY-UHFFFAOYSA-N
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Description

N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide is a complex organic compound that features a pyrazole ring, an aromatic amine, and an oxolane moiety

Properties

IUPAC Name

N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-21-9-8-16(20-21)18-14-6-2-3-7-15(14)19-17(22)12-23-11-13-5-4-10-24-13/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIFQDYLCZWHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC2=CC=CC=C2NC(=O)COCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the aromatic amine and the oxolane moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrazole ring and aromatic amine are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. The oxolane moiety may contribute to the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(1-methylpyrazol-3-yl)amino]phenyl]-2-(oxolan-2-ylmethoxy)acetamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity. The presence of the oxolane moiety, in particular, distinguishes it from other similar compounds and may enhance its solubility and stability.

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